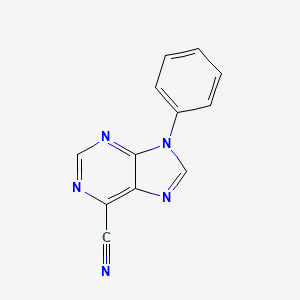

9-Phenyl-9H-purine-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ciano-9-fenil-9H-purina es un compuesto heterocíclico que pertenece a la familia de las purinas. Las purinas son una clase de compuestos orgánicos que desempeñan un papel crucial en diversos procesos biológicos, incluida la formación de nucleótidos y ácidos nucleicos. El compuesto se caracteriza por un sistema de anillo de purina sustituido con un grupo fenilo en la posición 9 y un grupo ciano en la posición 6.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Ciano-9-fenil-9H-purina generalmente implica la reacción de 5-amino-1-fenil-1H-imidazol-4-carbonitrilo con ortoformiato de trietilo y anhídrido acético, seguido de la reacción con amoníaco . Este método produce cantidades elevadas del producto deseado.

Métodos de producción industrial: Los métodos de producción industrial para 6-Ciano-9-fenil-9H-purina no están ampliamente documentados. el uso de catalizadores eficientes como el cloruro de aluminio en medios anhidros ha demostrado mejorar los rendimientos y reducir los tiempos de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Ciano-9-fenil-9H-purina experimenta diversas reacciones químicas, principalmente involucrando adición nucleofílica a través del triple enlace C-N del grupo ciano. Generalmente no se observa la sustitución del grupo ciano .

Reactivos y condiciones comunes:

Hidroxiamina: Forma derivados de amidoxima.

Hidracina: Produce derivados de amidorazona.

Aminas: Lleva a la formación de amidinas.

Reactivos de Grignard: Da como resultado derivados cetónicos.

Ácido sulfúrico: Se convierte en derivados de amida.

Productos principales:

- Amidoxima

- Amidorazona

- Amidinas

- Cetonas

- Amidas

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor en la síntesis de otros derivados de purina.

Biología: Investigado por su papel en análogos de ácidos nucleicos.

Industria: Utilizado en el desarrollo de nuevos materiales y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 6-Ciano-9-fenil-9H-purina implica su interacción con reactivos nucleofílicos, lo que lleva a la formación de diversos derivados. Los efectos del compuesto se ejercen principalmente a través de la adición de nucleófilos a través del triple enlace C-N del grupo ciano . Esta interacción puede influir en diversos objetivos moleculares y vías, incluida la inhibición enzimática y la modulación de la síntesis de ácidos nucleicos .

Compuestos similares:

9-Fenil-9H-purin-6-amina: Estructura similar pero con un grupo amino en lugar de un grupo ciano.

1-Benzoil-1,6-dihidro-9-fenil-9H-purin-6-carbonitrilo: Un derivado con un grupo benzoilo.

Derivados de Imidazo[4,5-b]piridina e Imidazo[4,5-c]piridina: Compuestos estructuralmente relacionados con actividades biológicas similares.

Singularidad: 6-Ciano-9-fenil-9H-purina es singular debido a su patrón específico de sustitución, que confiere reactividad química y propiedades biológicas distintas. Su capacidad de experimentar adición nucleofílica sin sustitución del grupo ciano lo diferencia de otros derivados de purina .

Comparación Con Compuestos Similares

9-Phenyl-9H-purin-6-amine: Similar structure but with an amine group instead of a cyano group.

1-Benzoyl-1,6-dihydro-9-phenyl-9H-purine-6-carbonitrile: A derivative with a benzoyl group.

Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives: Structurally related compounds with similar biological activities.

Uniqueness: 9-Phenyl-9H-purine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo nucleophilic addition without cyano group substitution sets it apart from other purine derivatives .

Propiedades

Número CAS |

62196-39-8 |

|---|---|

Fórmula molecular |

C12H7N5 |

Peso molecular |

221.22 g/mol |

Nombre IUPAC |

9-phenylpurine-6-carbonitrile |

InChI |

InChI=1S/C12H7N5/c13-6-10-11-12(15-7-14-10)17(8-16-11)9-4-2-1-3-5-9/h1-5,7-8H |

Clave InChI |

UYNRDVMJCOMHJG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N2C=NC3=C(N=CN=C32)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)

![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)

![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)

![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)